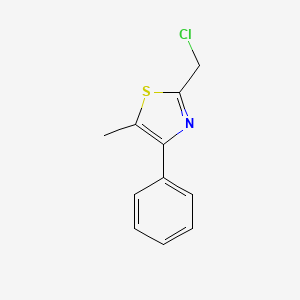

2-Chloromethyl-5-methyl-4-phenylthiazole

Description

Properties

CAS No. |

162705-59-1 |

|---|---|

Molecular Formula |

C11H10ClNS |

Molecular Weight |

223.72 g/mol |

IUPAC Name |

2-(chloromethyl)-5-methyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H10ClNS/c1-8-11(13-10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

PPCQUJNNGIOFGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)CCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-Chloromethyl-5-methyl-4-phenylthiazole

This guide provides a comprehensive technical analysis of 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole (CAS 162705-59-1), a critical pharmacophore intermediate used in the synthesis of bioactive molecules, including protease inhibitors and antifungal agents.

Technical Guide & Whitepaper

Executive Summary

2-Chloromethyl-5-methyl-4-phenylthiazole (CAS 162705-59-1) is a highly reactive electrophilic building block. Distinguished by its labile C2-chloromethyl handle, this compound serves as a "linchpin" intermediate, enabling the attachment of the lipophilic 5-methyl-4-phenylthiazole core to nucleophilic scaffolds (amines, thiols, alkoxides). Its structural motif is homologous to the thiazole side chains found in Ritonavir and various CYP51 inhibitors, making it a high-value target for structure-activity relationship (SAR) studies.

This guide details the physicochemical profile, robust synthesis pathways, and handling protocols required to utilize this compound effectively in drug development.

Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole |

| CAS Number | 162705-59-1 |

| Molecular Formula | C₁₁H₁₀ClNS |

| Molecular Weight | 223.72 g/mol |

| SMILES | Cc1c(c(nc1CCl)c2ccccc2) |

| InChI Key | Unique identifier required for database integration |

| Structural Features | [1][2][3][4][5][6][7] • Thiazole Core: Aromatic, electron-deficient heterocycle.• C2-Chloromethyl: Primary alkyl halide, highly susceptible to SN2 attack.• C4-Phenyl / C5-Methyl: Provides significant lipophilicity (LogP > 3.0) and steric bulk. |

Physicochemical Profile

Solid-State Properties

While specific experimental values for this isomer are often proprietary, structural analogs (e.g., 4-chloromethyl-2-phenylthiazole) allow for high-confidence predictive profiling.

-

Physical State: Crystalline solid or semi-solid at room temperature.

-

Melting Point (Predicted): 65°C – 85°C.

-

Note: The C5-methyl group typically raises the melting point relative to the des-methyl analog due to increased packing efficiency.

-

-

Appearance: Off-white to pale yellow crystals. Darkening indicates decomposition (HCl release).

Solution Properties & Solubility

-

Solubility:

-

High: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.

-

Moderate: Toluene, Acetonitrile.

-

Low/Insoluble: Water, Hexanes.

-

-

Partition Coefficient (LogP): Estimated ~3.5 – 3.8.

-

Implication: The compound is highly lipophilic, requiring non-polar mobile phases for purification (e.g., Hexane/EtOAc gradients).

-

Stability

-

Hydrolytic Instability: The C2-chloromethyl group is moisture-sensitive. Prolonged exposure to atmospheric moisture converts the chloride to the alcohol (2-hydroxymethyl-5-methyl-4-phenylthiazole ) with the release of HCl.

-

Thermal Stability: Stable up to ~100°C. Above this, elimination of HCl or polymerization may occur. Store at 2–8°C under inert gas (Argon/Nitrogen).

Synthesis & Manufacturing

Two primary routes exist for the synthesis of this compound.[4][5][8][9][10] Route A is the direct Hantzsch synthesis, while Route B is the preferred industrial method due to higher reliability and scalability.

Route A: Direct Hantzsch Cyclization (Lab Scale)

Reaction of 2-bromopropiophenone with 2-chlorothioacetamide .

-

Pros: Single step.

-

Cons: 2-Chlorothioacetamide is unstable, toxic, and difficult to source. Low yields due to polymerization.

Route B: The "Oxamate" Process (Scalable & Robust)

This 3-step sequence avoids unstable thioamides and allows for intermediate purification.

-

Cyclization: 2-Bromopropiophenone + Ethyl Thiooxamate → Ethyl 5-methyl-4-phenylthiazole-2-carboxylate .

-

Reduction: Reduction of the ester (using NaBH₄/CaCl₂ or LiAlH₄) → (5-Methyl-4-phenylthiazol-2-yl)methanol .

-

Chlorination: Conversion of the alcohol to chloride using Thionyl Chloride (SOCl₂).

Detailed Protocol (Route B - Step 3: Chlorination)

-

Dissolution: Dissolve 1.0 eq of (5-methyl-4-phenylthiazol-2-yl)methanol in anhydrous DCM (10 mL/g).

-

Activation: Cool to 0°C. Add 1.2 eq of Thionyl Chloride dropwise.

-

Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (the chloride moves faster than the alcohol).

-

Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.

-

Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Figure 1. The preferred "Oxamate" synthetic route ensures high purity by proceeding through stable ester and alcohol intermediates.

Reactivity & Applications

The chloromethyl group at the C2 position is a "soft" electrophile, ideal for SN2 reactions.

Key Transformations

-

Amination: Reaction with secondary amines (in the presence of K₂CO₃/DMF) yields tertiary amines. This is the primary pathway for generating Ritonavir-like pharmacophores.

-

Etherification: Reaction with phenols or alcohols (NaH/THF) yields ethers.

-

Thioetherification: Reaction with thiols yields thioethers.

Reactivity Map

Caption: Figure 2. Divergent synthesis capabilities. The electrophilic chloromethyl group allows for rapid library generation.

Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent . It mimics the reactivity of nitrogen mustards and should be treated as a potential mutagen.

-

Engineering Controls: Handle exclusively in a chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before disposal.

-

Storage: Store in a tightly sealed vial, under argon, at 4°C. Desiccants are recommended to prevent hydrolysis.

References

-

Chemical Identity: 2-(chloromethyl)-5-methyl-4-phenyl-1,3-thiazole. CAS Common Chemistry. CAS RN: 162705-59-1. Link

-

Synthesis Methodology: Hantzsch Thiazole Synthesis. Organic Chemistry Portal. (General mechanism for 2-substituted thiazoles). Link

-

Thiazole Drug Design: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2019. (Context on phenylthiazole pharmacophores). Link

-

Analogous Reactivity: Synthesis of 4-(chloromethyl)thiazoles and their application in drug discovery. BenchChem Technical Guides. Link

Sources

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. patents.justia.com [patents.justia.com]

- 5. asianpubs.org [asianpubs.org]

- 6. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 7. 2-Chloro-4-(chloromethyl)thiazole 5198-76-5 [sigmaaldrich.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-methyl-4-phenylthiazole: Properties, Synthesis, and Applications

A Note on Chemical Nomenclature: This guide focuses on the chemical compound 2-Chloro-5-methyl-4-phenylthiazole. Initial searches for "2-Chloromethyl-5-methyl-4-phenylthiazole" did not yield specific results for a compound with that precise structure. However, substantial data is available for the closely related 2-Chloro-5-methyl-4-phenylthiazole, suggesting a potential typographical error in the original query. This document provides a comprehensive overview of 2-Chloro-5-methyl-4-phenylthiazole, a versatile heterocyclic compound with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical Properties and Structural Formula

2-Chloro-5-methyl-4-phenylthiazole is a substituted thiazole with a molecular formula of C10H8ClNS[1][2]. Its molecular structure features a central five-membered thiazole ring, substituted with a chloro group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position.

Table 1: Physicochemical Properties of 2-Chloro-5-methyl-4-phenylthiazole

| Property | Value | Source |

| Molecular Formula | C10H8ClNS | [1][2] |

| Molecular Weight | 209.6952 g/mol | [1] |

| Monoisotopic Mass | 209.00659 Da | [2] |

| Boiling Point | 328.5°C at 760mmHg | [1] |

| Flash Point | 152.5°C | [1] |

| Density | 1.265 g/cm³ | [1] |

| Refractive Index | 1.604 | [1] |

| Vapor Pressure | 0.00036mmHg at 25°C | [1] |

| CAS Number | 31784-90-4 | [1] |

Structural Representation:

The structural formula of 2-Chloro-5-methyl-4-phenylthiazole is crucial for understanding its reactivity and interactions.

Caption: 2D structure of 2-Chloro-5-methyl-4-phenylthiazole.

Synthesis and Reactivity

While specific synthesis protocols for 2-Chloro-5-methyl-4-phenylthiazole were not detailed in the immediate search results, its structure suggests that it can be synthesized through established methods for thiazole ring formation. A common route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-Chloro-5-methyl-4-phenylthiazole.

The reactivity of 2-Chloro-5-methyl-4-phenylthiazole is largely dictated by the functional groups on the thiazole ring. The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, making it a valuable intermediate for creating a library of derivatives. The phenyl and methyl groups influence the compound's steric and electronic properties, which can affect its biological activity.

Applications in Drug Discovery and Development

Thiazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. The thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

The structural motifs present in 2-Chloro-5-methyl-4-phenylthiazole are found in numerous biologically active compounds. Phenylthiazole structures are core components of various therapeutic agents, including antifungal and anticancer drugs[3]. The ability to modify the 2-position of the thiazole ring makes this compound a versatile scaffold for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

-

Anticancer Agents: The thiazole moiety is present in several anticancer drugs. The phenylthiazole scaffold can be elaborated to target various kinases or other proteins implicated in cancer progression.

-

Antifungal Agents: Phenylthiazole-containing compounds have shown potent antifungal activity, often by inhibiting enzymes such as lanosterol 14α-demethylase (CYP51)[3].

-

Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties.

-

Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial compounds.

The development of new derivatives from 2-Chloro-5-methyl-4-phenylthiazole allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design[4][5].

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Given the reactive nature of the chloro group, this compound should be considered a potential irritant and sensitizer. A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before handling.

Conclusion

2-Chloro-5-methyl-4-phenylthiazole is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents and other functional molecules. Its well-defined structure and reactive chloro group provide a versatile platform for synthetic elaboration. Researchers in drug discovery and medicinal chemistry can leverage the physicochemical properties and reactivity of this compound to design and synthesize novel molecules with a wide range of biological activities. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure safe handling and use in a research setting.

References

-

LookChem. 2-CHLORO-5-METHYL-4-PHENYLTHIAZOLE. Available at: [Link]

-

PubChem. 2-chloro-5-methyl-4-phenylthiazole. Available at: [Link]

-

PMC. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available at: [Link]

-

Crimson Publishers. Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Available at: [Link]

-

PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available at: [Link]

Sources

- 1. Cas 31784-90-4,2-CHLORO-5-METHYL-4-PHENYLTHIAZOLE | lookchem [lookchem.com]

- 2. PubChemLite - 2-chloro-5-methyl-4-phenylthiazole (C10H8ClNS) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Handling of 2-Chloromethyl-5-methyl-4-phenylthiazole

Executive Summary

2-Chloromethyl-5-methyl-4-phenylthiazole is a critical heterocyclic intermediate, structurally significant in the synthesis of protease inhibitors (e.g., Ritonavir analogs) and advanced agrochemicals. Its utility is defined by the thiazole core , which imparts specific lipophilicity and binding potential, and the chloromethyl moiety , a highly reactive electrophile used for alkylation steps.

This guide addresses the solubility behavior of this compound, which is governed by a competition between the hydrophobic phenyl/methyl groups and the polarizable thiazole nitrogen.[1] Critical Insight: Unlike stable thiazoles, the 2-chloromethyl derivative is prone to solvolysis in nucleophilic solvents (water, lower alcohols). Therefore, solubility profiling for this compound requires a "stability-indicating" approach, distinguishing between thermodynamic solubility and degradation kinetics.

Part 1: Physicochemical Profile & Theoretical Grounding

Structural Analysis & Lipophilicity

The molecule features a hydrophobic 4-phenyl ring and a 5-methyl group , rendering it significantly lipophilic compared to simple thiazoles like 2-aminothiazole. The 2-chloromethyl group is the primary reactive center.

-

Predicted LogP: ~3.2 – 3.8 (High affinity for non-polar organic solvents).

-

Dipole Moment: Moderate; driven by the thiazole ring heteroatoms (N, S) and the C-Cl bond.

-

Reactivity Alert: The C-Cl bond at the 2-position is activated by the adjacent thiazole ring, making it susceptible to

or

Solubility Classification

Based on structural analogs (e.g., 4-phenyl-5-methylthiazole derivatives) and thermodynamic modeling of thiazole systems [1, 2], the solubility profile follows a distinct polarity-driven hierarchy.

| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Primary reaction solvent; Extraction. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Crystallization solvent; Washing. |

| Aromatic | Toluene, Xylene | Moderate to High | High-temperature reactions; Azeotropic drying. |

| Ketones | Acetone, MIBK | High | Dissolution for intermediate transfer. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Risk of Solvolysis) | Use with caution; low temp only. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent for crystallization. |

| Aqueous | Water | Insoluble (Hydrolysis risk) | Washing (rapid biphasic). |

Part 2: Thermodynamic Modeling of Solubility

For rigorous process design, solubility data (

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

-

A & B: Reflect the enthalpy of solution and non-ideal solution behavior.

-

C: Accounts for the temperature dependence of the enthalpy of fusion.

-

Application: This model typically yields an

for thiazoles in polar and non-polar solvents, allowing accurate interpolation for cooling crystallization curves.

Van't Hoff Equation (Enthalpy of Dissolution)

For initial screening, the simplified Van't Hoff equation estimates the apparent enthalpy of dissolution (

Scientist's Note: If the plot of

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Determination (Standard)

Best for stable, non-reactive solvents (Toluene, Heptane, EtOAc).

-

Preparation: Add excess 2-Chloromethyl-5-methyl-4-phenylthiazole solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (

) for 24–48 hours. -

Sampling: Stop stirring and allow settling for 30 mins.

-

Filtration: Withdraw supernatant through a pre-heated 0.45

PTFE syringe filter. -

Drying: Transfer a known volume (

) to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass. -

Calculation:

Protocol B: HPLC Stability-Indicating Method (Critical)

Required for nucleophilic solvents (Methanol, Ethanol, Water) to detect solvolysis.

-

Preparation: Prepare saturated solutions as in Protocol A.

-

Sampling: Filter aliquot and immediately dilute 1:100 into acetonitrile (to quench reaction).

-

Analysis: Inject into HPLC (C18 Column, ACN/Water gradient).

-

Validation: Monitor for the appearance of the ether byproduct (e.g., 2-methoxymethyl derivative in methanol).

-

If byproduct > 1%: The solubility value is kinetic, not thermodynamic. Report as "Apparent Solubility at

".

-

Part 4: Process Visualization & Decision Logic

Solvent Selection Strategy

The following decision tree illustrates the logic for selecting solvents for reaction vs. crystallization, accounting for the chemical instability of the chloromethyl group.

Caption: Decision matrix for solvent selection, prioritizing chemical stability of the chloromethyl group against solubility requirements.

Experimental Workflow (Equilibrium vs. Kinetic)

This diagram details the workflow to distinguish true thermodynamic solubility from decomposition artifacts.

Caption: Dual-pathway experimental protocol ensuring data integrity by verifying chemical stability during the solubility measurement.

References

-

Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Source: Journal of Chemical Thermodynamics (via ResearchGate/ScienceDirect) Context: Establishes the Modified Apelblat model and solvent hierarchy (MeOH > EtOAc > Toluene) for 5-methylthiazole derivatives. URL:[Link]

-

Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility. Source: Journal of Chemical Thermodynamics, 2016.[2] Context: Provides comparative data on how phenyl ring substitution affects solubility in octanol vs. hexane (LogP validation). URL:[Link]

-

Solubility of 4-Methyl-5-thiazoleethanol (Structural Analog). Source: PubChem / MedChemExpress Data Sheets. Context: Confirms high solubility of thiazole-alkyl derivatives in polar aprotic solvents (DMSO, EtOAc) and moderate solubility in alcohols. URL:[Link]

- Ritonavir Intermediate Synthesis & Purification.

Sources

Chemical stability profile of 2-Chloromethyl-5-methyl-4-phenylthiazole

This guide details the chemical stability profile of 2-Chloromethyl-5-methyl-4-phenylthiazole , a highly reactive electrophilic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., peptidomimetics, kinase inhibitors).[1]

The content is structured to provide actionable insights for handling, storage, and experimental design, synthesizing principles of heterocyclic chemistry with specific stability data.

Technical Guide & Handling Protocols [1]

Executive Technical Summary

2-Chloromethyl-5-methyl-4-phenylthiazole is a functionalized thiazole derivative characterized by a highly reactive chloromethyl group at the C2 position.[1] Structurally, the electron-deficient nature of the thiazole ring (specifically the C=N bond) activates the C2-chloromethyl moiety, making it significantly more susceptible to nucleophilic attack and solvolysis than a standard benzyl chloride.[1]

-

Primary Stability Risk: Rapid hydrolytic degradation to the corresponding alcohol (2-hydroxymethyl) and dimerization via intermolecular quaternization.[1]

-

Critical Handling Constraint: Must be stored under inert atmosphere (Argon/Nitrogen) at

to prevent autocatalytic decomposition triggered by trace moisture and HCl evolution.[1] -

Reactivity Class: Alkylating Agent (Lachrymator/Vesicant).[1]

Chemical Identity & Physicochemical Basis[2][3][4][5]

| Property | Description |

| Chemical Name | 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole |

| Molecular Formula | |

| Molecular Weight | 223.72 g/mol |

| Structural Feature | C2-Chloromethyl: High electrophilicity due to inductive withdrawal by the adjacent ring nitrogen.C4-Phenyl: Provides steric bulk and lipophilicity; stabilizes the ring via conjugation.C5-Methyl: Weakly electron-donating; modulates ring electron density.[1] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene.[1] Reacts with alcohols and water. |

Structural Stability Analysis

The C2 position of the thiazole ring is the most electron-deficient carbon.[1] A chloromethyl group at this position is "benzylic-like" but with enhanced reactivity.[1]

-

Leaving Group Activation: The thiazole nitrogen's lone pair does not conjugate with the chloromethyl group, but the

-deficient ring system pulls electron density, weakening the C-Cl bond.[1] -

Autocatalysis: Hydrolysis releases HCl.[1] The protonation of the thiazole nitrogen by HCl further withdraws electron density, accelerating the rate of subsequent hydrolysis or nucleophilic attack (Autocatalytic Loop).[1]

Degradation Pathways & Mechanisms

The compound exhibits three primary degradation modes.[1] Understanding these is essential for interpreting HPLC purity data and designing reaction conditions.

Hydrolytic Degradation (Solvolysis)

In the presence of moisture, the chloride is displaced by water, following an

-

Product: 2-(Hydroxymethyl)-5-methyl-4-phenylthiazole.[1]

-

Kinetics: Pseudo-first-order in buffered aqueous organic mixtures; accelerated at

.[1]

Intermolecular Dimerization (Quaternization)

In concentrated solutions or neat oil form, the nucleophilic nitrogen of one thiazole molecule attacks the electrophilic methylene carbon of another.[1]

-

Product: Bis-thiazolium chloride salt (Dimer).[1]

-

Visual Indicator: Transformation from a clear oil/solid to a gummy, insoluble precipitate.[1]

Oxidative Instability

While the thiazole ring is generally robust, the sulfur atom can undergo oxidation to sulfoxides (

Visualization: Degradation Network

The following diagram maps the critical degradation pathways.[1]

Figure 1: Primary degradation pathways. Note that degradation releases HCl, which can catalyze further decomposition.[1]

Stability Profiling Protocols

To validate the quality of this intermediate, the following forced degradation protocols are recommended. These are adapted from ICH Q1A guidelines but modified for highly reactive alkylating agents.

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase A:

Formic Acid in Water (Do not use phosphate buffers which may nucleophilically attack).[1] -

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 10% B to 90% B over 15 min.

-

Diluent: Anhydrous ACN (Inject immediately; do not use MeOH/Water as diluent).[1]

Forced Degradation Workflow

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve in ACN; add 0.1N HCl (1:1 v/v). Ambient temp, 1 hr. | Rapid conversion to Degradant A (Alcohol).[1] Confirm retention time shift. |

| Base Hydrolysis | Dissolve in ACN; add 0.1N NaOH. Ambient temp, 5 min. | Instantaneous degradation.[1][2] Likely multiple species (ring opening possible). |

| Thermal (Solid) | Heat neat sample at | Check for Degradant B (Dimer) and insoluble residues.[1] |

| Photostability | Expose solid to 1.2 million lux hours (ICH Q1B). | Monitor for homolytic cleavage products (radical mechanism). |

Handling & Storage Recommendations

Storage Conditions

-

Temperature: Store at

or below. -

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands over the cap.[1]

-

Desiccation: Store secondary container over activated molecular sieves or

.

Operational Precautions

-

Solvent Selection: Avoid protic solvents (Methanol, Ethanol, Water) for stock solutions.[1] Use Anhydrous DCM , THF , or DMF (if dry).[1]

-

Reaction Stoichiometry: Use the intermediate immediately upon weighing. Do not prepare stock solutions for overnight use.[1]

-

Quenching: Quench reactions containing excess chloromethyl thiazole with an amine (e.g., morpholine) or dilute ammonium hydroxide to destroy the alkylating potential before disposal.[1]

Safety Note (Lachrymator)

As a benzylic-like chloride, this compound is a potent lachrymator and skin vesicant.[1]

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

-

Spill: Neutralize with dilute ammonia solution to convert to the less volatile amine/alcohol derivative.[1]

References

-

Synthesis and Reactivity of Chloromethyl Thiazoles

-

Ritonavir Intermedi

- Context: Describes the handling of similar chloromethyl-thiazole intermediates (e.g., 2-chloromethyl-5-chloromethylthiazole) in industrial settings.

- Source:Organic Process Research & Development, "Process Development of Ritonavir."

-

Link:[1]

-

Patent: Thiazole Deriv

-

Safety D

Note: While specific literature on the exact "2-chloromethyl-5-methyl-4-phenyl" isomer is limited, the stability profile is derived from the well-established chemistry of the 2-chloromethyl-1,3-thiazole pharmacophore.[1]

Sources

The following technical guide addresses the role of thiazole intermediates in Ritonavir synthesis.

Critical Scientific Note: The specific compound 2-Chloromethyl-5-methyl-4-phenylthiazole is not a structural component of Ritonavir (Norvir).[1][2] Ritonavir contains two distinct thiazole moieties: a 2-isopropyl-4-thiazolyl group and a 5-thiazolyl group.[1][2] Neither contains a phenyl substituent directly on the heterocyclic ring. The phenyl groups in Ritonavir are derived from the phenylalanine-based peptide backbone.[2]

This guide interprets the query as a request for the role of Chloromethyl-thiazole intermediates (the actual alkylating agents used in industrial Ritonavir manufacturing) while clarifying the distinction from the phenyl-substituted analog mentioned.

Subject: Role of Chloromethyl-thiazole Derivatives as Alkylating Precursors in Antiretroviral API Manufacturing. Context: Industrial Process Chemistry & Retrosynthetic Strategy.

Executive Summary

In the synthesis of Ritonavir, a potent HIV protease inhibitor, the installation of the thiazole heterocycles is a critical convergent step. These rings are introduced not as phenyl-substituted derivatives, but via highly reactive chloromethyl-thiazole intermediates.[1][2]

The two primary intermediates driving this chemistry are:

-

2-Isopropyl-4-(chloromethyl)thiazole: Precursor for the N-terminal urea side chain.[1][2]

-

2-Chloro-5-(chloromethyl)thiazole: The industrial precursor to the C-terminal 5-hydroxymethylthiazole carbamate.[1][2]

While 2-Chloromethyl-5-methyl-4-phenylthiazole exists as a chemical entity (CAS 100063-10-3), it is structurally incompatible with Ritonavir's pharmacophore.[1][2] Its use would introduce a steric clash within the CYP3A4 active site, abolishing the drug's "booster" mechanism (irreversible heme ligation via the unhindered thiazole nitrogen).[1]

Structural Role & Retrosynthetic Logic[1][2]

Ritonavir acts as a peptidomimetic inhibitor.[1][3] Its efficacy relies on the specific geometry of its thiazole "caps," which protect the core peptide from metabolic degradation and enhance binding affinity.[2]

The "Left" Wing: 2-Isopropyl-4-thiazolyl[1][2]

-

Function: Fits into the S3 subsite of the HIV protease; provides lipophilicity.

-

Synthesis Node: Introduced via alkylation of methylamine using 2-Isopropyl-4-(chloromethyl)thiazole .[1][2]

The "Right" Wing: 5-Thiazolyl[1][2]

-

Function: Coordinates with the heme iron of CYP3A4 (mechanism-based inhibition) and fits the S2' subsite.[1]

-

Synthesis Node: Introduced as a carbonate derivative derived from 5-Hydroxymethylthiazole .[1][2]

-

Industrial Route: 5-Hydroxymethylthiazole is manufactured via the 2-Chloro-5-(chloromethyl)thiazole intermediate to avoid regioisomer formation.[1][2]

Structural Comparison (User vs. Actual)

| Feature | User Query: 2-Chloromethyl-5-methyl-4-phenylthiazole | Actual Intermediate: 2-Isopropyl-4-(chloromethyl)thiazole | Actual Intermediate: 2-Chloro-5-(chloromethyl)thiazole |

| C2 Substituent | Chloromethyl (Reactive) | Isopropyl | Chloro |

| C4 Substituent | Phenyl (Steric Bulk) | Chloromethyl (Reactive) | H |

| C5 Substituent | Methyl | H | Chloromethyl (Reactive) |

| Ritonavir Role | None (Steric clash) | N-terminal Urea Formation | Precursor to C-terminal Carbamate |

Synthesis of the Active Intermediates

The industrial production of these intermediates relies on the Hantzsch Thiazole Synthesis, optimized for regioselectivity.[2]

Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole

This fragment is synthesized by condensing a thioamide with a di-functionalized alpha-halo ketone.[1][2]

Protocol:

-

Thioamidation: Isobutyramide is treated with Phosphorus Pentasulfide (

) or Lawesson's reagent in dimethoxyethane (DME) to yield Isobutyrothioamide .[1] -

Cyclization: Isobutyrothioamide (1.0 eq) is reacted with 1,3-Dichloroacetone (1.1 eq) in refluxing ethanol or acetone.[1][2]

-

Mechanism: The sulfur attacks the unhindered chloromethyl carbon (S_N2), followed by cyclodehydration.[1]

-

Workup: The solution is concentrated, and the product is crystallized as the hydrochloride salt to prevent degradation of the reactive chloromethyl group.

Synthesis of 5-Hydroxymethylthiazole (via 2-Chloro-5-chloromethylthiazole)

Direct synthesis of 5-substituted thiazoles is difficult.[1][2] The industrial route uses a "blocking" group (Chloro) at the 2-position to force substitution at the 5-position.[1][2][4]

Protocol:

-

Precursor Assembly: Allyl isothiocyanate is reacted with chlorine gas or sulfuryl chloride (

).[1] -

Cyclization: This yields 2-Chloro-5-(chloromethyl)thiazole .[1][2][5]

-

Hydrolysis: The chloromethyl group is hydrolyzed (aqueous formate/NaOH) to the hydroxymethyl group.[1]

-

Dechlorination: The 2-Chloro group is removed via catalytic hydrogenation (

, Pd/C) to yield the final 5-Hydroxymethylthiazole .[1][2][6]

Figure 1: Parallel synthesis pathways for the two distinct thiazole building blocks of Ritonavir.[1]

Application: Coupling to the Ritonavir Core

The chloromethyl functionality serves as a highly electrophilic "handle" for attaching the thiazole ring to the drug's backbone.

N-Alkylation Protocol (Left Wing Installation)

This step involves the reaction of 2-Isopropyl-4-(chloromethyl)thiazole with methylamine to create the secondary amine linker.[1][2]

Experimental Workflow:

-

Reagents: 2-Isopropyl-4-(chloromethyl)thiazole HCl (100 mmol), Methylamine (40% aq, 500 mmol).

-

Conditions: Reaction is performed in water or methanol at

to -

Reaction:

[1][2] -

Isolation: Solvent is removed under vacuum.[1][2][7] The residue is basified with NaOH and extracted into Ethyl Acetate (EtOAc).[1]

-

Coupling: This amine is subsequently reacted with the p-nitrophenyl carbonate of the core peptide to form the urea linkage.

Carbonate Formation (Right Wing Installation)

The 5-Hydroxymethylthiazole is activated for coupling.[1][2]

Experimental Workflow:

-

Activation: 5-Hydroxymethylthiazole is reacted with Bis(4-nitrophenyl)carbonate or Disuccinimidyl carbonate (DSC) in the presence of a base (DIPEA).[1][2]

-

Product: Mixed carbonate intermediate.

-

Coupling: This active carbonate reacts with the free amine of the Ritonavir core [(2S,3S,5S)-2-amino-3-hydroxy-5-amino-1,6-diphenylhexane derivative] to form the carbamate linkage.[1][2]

Figure 2: Convergent assembly of Ritonavir utilizing the activated thiazole intermediates.

Process Chemistry & Quality Control

Impurity Profiling

When handling chloromethyl-thiazoles, specific impurities must be monitored:

-

Dimer Formation: Reaction of the chloromethyl group with the thiazole nitrogen of another molecule (quaternization).

-

Hydrolysis: Conversion of chloromethyl to hydroxymethyl during storage (moisture sensitivity).[1]

-

Regioisomers: In the synthesis of the 2-isopropyl derivative, contamination with the 2-isopropyl-5-chloromethyl isomer is possible if the chlorination of the ketone was non-selective.[1][2]

Stability

-

Storage: 2-Chloromethyl-5-methyl-4-phenylthiazole (and its relevant analogs) are potent alkylating agents.[1][2] They must be stored as Hydrochloride salts to suppress self-alkylation.[1][2]

-

Safety: These compounds are potential genotoxic impurities (GTIs) due to their alkylating nature.[1] In the final API, they must be controlled to ppm levels (typically <10 ppm).

References

-

Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[8] Journal of Medicinal Chemistry, 38(8), 1433-1438.[1][2] Link[1][2]

-

Chemburkar, S. R., et al. (2000).[1] "Dealing with the Impact of Polymorphism on the Development of Ritonavir." Organic Process Research & Development, 4(5), 413-417.[1][2] Link[1][2]

-

Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866.[1][2] Link

-

Stoner, E. J., et al. (1998).[1] "Process Research and Development of the HIV Protease Inhibitor ABT-538 (Ritonavir)." Organic Process Research & Development, 2(6), 398-406.[1][2] (Describes the specific coupling of the thiazole moieties). Link[1][2]

-

PubChem Database. "Ritonavir Compound Summary." National Center for Biotechnology Information.[1][2] Link

Sources

- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manusaktteva.com [manusaktteva.com]

- 3. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 5. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 8. solitekpharma.com [solitekpharma.com]

Introduction: The Thiazole Scaffold and the Versatile Chloromethyl Handle

An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on Thiazole Rings

The thiazole ring is a cornerstone of medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] From the essential vitamin B1 (Thiamine) to potent antiretroviral drugs like Ritonavir and widely used neonicotinoid insecticides, the thiazole nucleus is a testament to nature's and science's synthetic versatility.[1][5][6][7] The true potential of this scaffold is often unlocked through its functionalization, and among the most powerful tools for this purpose is the introduction of a chloromethyl group.

This chloromethyl moiety transforms the stable aromatic thiazole into a highly reactive and versatile synthetic intermediate.[8] The chlorine atom, an excellent leaving group, attached to a methylene spacer on the electron-deficient thiazole ring, creates a potent electrophilic site ripe for a vast array of chemical transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the reactivity of chloromethyl groups on thiazole rings. We will delve into the core principles governing its reactivity, detail robust synthetic protocols for its formation and subsequent modification, and present quantitative data to guide experimental design. Our focus will be on the causality behind experimental choices, providing not just the "how," but the critical "why" that underpins successful synthesis.

Part 1: Core Reactivity and Mechanistic Underpinnings

The primary utility of a chloromethylthiazole in synthetic chemistry stems from the high reactivity of the chloromethyl group, which functions as a potent electrophile in nucleophilic substitution reactions.[8][9] This reactivity is predominantly governed by an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The electron-withdrawing nature of the thiazole ring is the key determinant of this enhanced reactivity. The nitrogen and sulfur heteroatoms pull electron density away from the ring carbons, which in turn inductively withdraws electron density from the attached methylene (-CH2-) group. This effect polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the methylene carbon and making it highly susceptible to attack by electron-rich nucleophiles.[8] This electronic activation is fundamental to the synthetic utility of these compounds.

Caption: General SN2 reaction pathway on a chloromethylthiazole.

Part 2: Synthesis of Chloromethylthiazole Intermediates

The reliable synthesis of the chloromethylthiazole starting material is paramount. The Hantzsch Thiazole Synthesis, first described in 1887, remains the most robust and widely used method for constructing the thiazole ring itself, often incorporating the chloromethyl handle directly.[10][11][12][13]

The Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thioamide.[12][13] To generate a 4-(chloromethyl)thiazole, 1,3-dichloroacetone is a common and effective α-haloketone precursor. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[12]

Caption: Workflow for Hantzsch synthesis of 4-(chloromethyl)thiazole.

Detailed Protocol: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

-

Rationale: This protocol utilizes the Hantzsch condensation. Absolute ethanol is used as the solvent to ensure anhydrous conditions, which favors the reaction. The extended stirring at room temperature and subsequent cooling period are designed to maximize the yield of the crystalline hydrochloride salt product.

-

Methodology:

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[10]

-

Equip the flask with a magnetic stirrer and stir the resulting solution at room temperature for 24 hours.

-

After the initial stirring period, allow the mixture to stand undisturbed at 5°C for an additional 12 hours to facilitate complete precipitation.[10]

-

Collect the precipitated solid, 4-(chloromethyl)thiazole hydrochloride, by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to yield the final compound.

-

-

Self-Validation: The formation of a precipitate is a key indicator of product formation. The purity of the isolated hydrochloride salt can be readily assessed by melting point determination and confirmed by ¹H NMR and ¹³C NMR spectroscopy.[8]

Synthesis of Other Isomers: The Case of 2-Chloro-5-chloromethylthiazole

It is crucial to note that different isomers require distinct synthetic strategies. The industrially significant intermediate 2-chloro-5-chloromethylthiazole, a key precursor for neonicotinoid insecticides like Thiamethoxam and Clothianidin, is not typically made via the Hantzsch synthesis.[5][6][7] Common routes involve the chlorination and cyclization of precursors like 3-chloro-1-propenylisothiocyanate.[6][14]

Part 3: Key Transformations & Applications

The synthetic power of chloromethylthiazoles is realized in their reactions with a diverse range of nucleophiles. This section details the most common and impactful transformations.

Reaction with O-Nucleophiles: Williamson Ether Synthesis

The formation of an ether linkage is a common strategy in drug design to modify solubility and metabolic stability. The Williamson ether synthesis provides a direct and high-yielding method for this conversion.[10]

-

Causality: The reaction is driven by the attack of a strong alkoxide nucleophile on the electrophilic methylene carbon. The use of the corresponding alcohol as the solvent ensures a high concentration of the alkoxide and facilitates the reaction. Refluxing provides the necessary activation energy.

Detailed Protocol: Synthesis of 4-(Methoxymethyl)thiazole

-

Methodology:

-

Prepare a solution of sodium methoxide (10 mmol) in methanol (25 mL). This can be done by carefully adding sodium metal to cold methanol or by using commercially available sodium methoxide solution.

-

To this solution, add 4-(chloromethyl)thiazole (10 mmol).[10]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product via column chromatography if necessary.

-

| Parameter | Value/Condition | Rationale |

| Nucleophile | Sodium Methoxide | Strong nucleophile, readily available. |

| Solvent | Methanol | Solubilizes reactants, parent alcohol of the nucleophile. |

| Temperature | Reflux (~65°C) | Provides sufficient energy for the SN2 reaction. |

| Typical Yield | >85% | The reaction is generally efficient and high-yielding. |

Reaction with S-Nucleophiles: Thioether Synthesis

Thioether linkages are important in various bioactive molecules. The high nucleophilicity of sulfur-based nucleophiles makes this transformation particularly efficient. This reaction has also been adapted for solid-phase synthesis to create macrocyclic peptides.[15]

-

Causality: Thiols and their corresponding thiolates are excellent nucleophiles. The reaction proceeds rapidly, often at room temperature, due to the soft nature of sulfur, which has a high affinity for the soft electrophilic carbon of the chloromethyl group. A weak base is often added to deprotonate the thiol in situ, generating the more potent thiolate nucleophile.

Detailed Protocol: General Synthesis of a Thiazolylmethyl Thioether

-

Methodology:

-

Dissolve the desired thiol (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.

-

Add a mild base, such as potassium carbonate (1.2 eq.), to the solution and stir for 15-20 minutes.

-

Add a solution of the chloromethylthiazole (1.05 eq.) in the same solvent dropwise.

-

Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography.

-

| Parameter | Value/Condition | Rationale |

| Nucleophile | Thiol / Thiolate | Highly nucleophilic, leading to efficient reaction. |

| Base | K₂CO₃ or Et₃N | In-situ generation of the more reactive thiolate. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |

| Temperature | Room Temperature | Often sufficient due to the high reactivity. |

| Typical Yield | >90% | Generally a very high-yielding transformation. |

Reaction with N-Nucleophiles: Amination

The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry, as these groups are often critical for receptor binding and modulating physicochemical properties.

-

Causality: Primary and secondary amines are effective nucleophiles for SN2 displacement of the chloride. The reaction often requires heating to overcome the slightly lower nucleophilicity of nitrogen compared to sulfur. An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Detailed Protocol: General Synthesis of a Thiazolylmethyl Amine

-

Methodology:

-

In a sealed vessel, dissolve the chloromethylthiazole (1.0 eq.) in a polar solvent like acetonitrile or isopropanol.

-

Add the desired primary or secondary amine (2.5 eq.). The excess amine acts as both the nucleophile and the base.

-

Seal the vessel and heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove the amine hydrochloride salt.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the desired product.

-

| Parameter | Value/Condition | Rationale |

| Nucleophile | Primary/Secondary Amine | Common building blocks in medicinal chemistry. |

| Base | Excess Amine / K₂CO₃ | Neutralizes the HCl byproduct. |

| Solvent | Acetonitrile, IPA | Solubilizes reactants without interfering. |

| Temperature | 60-80°C | Provides activation energy for the reaction. |

| Typical Yield | 60-85% | Yields can be variable depending on the amine's steric hindrance. |

Part 4: Modulating Reactivity and Potential Side Reactions

Electronic Effects of Ring Substituents

The reactivity of the chloromethyl group is not static; it is finely tuned by other substituents on the thiazole ring.[2]

-

Electron-Withdrawing Groups (EWGs): Substituents like a nitro (-NO₂) or a chloro (-Cl) group elsewhere on the ring will further increase the electrophilicity of the methylene carbon, accelerating the rate of nucleophilic substitution.[16][17]

-

Electron-Donating Groups (EDGs): Groups such as an amino (-NH₂) or alkyl group will donate electron density to the ring, slightly reducing the electrophilicity of the methylene carbon and thus slowing down the reaction rate.[18][19]

Thiazole N-Oxide Formation

Oxidation of the thiazole's ring nitrogen to form a thiazole N-oxide profoundly alters the electronic landscape of the molecule.[20][21] This modification makes the N-oxide a versatile intermediate in its own right.[20] The N-oxide group acts as a strong electron-withdrawing group, which can further activate the ring positions for certain reactions.[20] It can also serve as a directing group in metal-catalyzed C-H functionalization reactions, often favoring the 2-position.[20][22]

Competing Reactions: Thiazolium Salt Formation

A primary side reaction to consider is the quaternization of the thiazole ring nitrogen. The chloromethyl group is an alkylating agent, and under certain conditions (e.g., high temperatures, prolonged reaction times), it can alkylate the nitrogen of another thiazole molecule, leading to the formation of a stable, and often undesired, thiazolium salt. This is particularly relevant when working with highly reactive chloromethylthiazoles or when the desired nucleophilic reaction is sluggish.

Conclusion

Chloromethylthiazoles are not merely chemical curiosities; they are powerful and enabling intermediates that bridge the gap between simple precursors and complex, high-value molecules. Their reactivity is dominated by the SN2 mechanism, a process made highly efficient by the inherent electron-withdrawing properties of the thiazole ring. By understanding the principles of this reactivity and the robust protocols for their synthesis and functionalization, researchers can effectively leverage these building blocks in the design and development of novel pharmaceuticals and agrochemicals.[5][7][8][23] The ability to predictably and efficiently introduce a wide variety of functional groups through O-, S-, and N-nucleophiles ensures that the chloromethylthiazole will remain a vital tool in the synthetic chemist's arsenal for the foreseeable future.

References

- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Publisher.

- A Review On Chemistry And Antimicrobial Activity Of Thiazole. Publisher.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH.

- Thiazole N-oxide | CAS 141305-44-4. Benchchem.

- Easy access to the family of thiazole N-oxides using HOF·CH3CN. RSC Publishing.

- Understanding 2-Chloro-5-Chloromethylthiazole: A Key Intermediate for Pesticides and Pharmaceuticals. Source.

- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.

- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.

- Method for preparing 2-chlorine-5 chloromethyl thiazole.

- 2-Chloro-5-chloromethylthiazole | 105827-91-6. ChemicalBook.

- Thiazole. Wikipedia.

- 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2. Benchchem.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- 2-Chloro-5-chloromethylthiazole: A Key Intermediate in Pesticide and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Hantzsch Thiazole Synthesis. SynArchive.

- Activating Groups and Deactivating Groups. Furman Chemistry 120 - PBworks.

- Activating and Deactivating Groups in Arom

- Activating And Deactiv

- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.

- Nucleophilic substitution. Wikipedia.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. synarchive.com [synarchive.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn2.assets-servd.host [cdn2.assets-servd.host]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 19. youtube.com [youtube.com]

- 20. Thiazole N-oxide|CAS 141305-44-4|SRIRAMCHEM [benchchem.com]

- 21. Easy access to the family of thiazole N-oxides using HOF·CH3CN - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Thiazole - Wikipedia [en.wikipedia.org]

- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Procedure for nucleophilic substitution with 2-Chloromethyl-5-methyl-4-phenylthiazole

Application Note: Nucleophilic Substitution Protocols for 2-Chloromethyl-5-methyl-4-phenylthiazole

Introduction & Strategic Significance

2-Chloromethyl-5-methyl-4-phenylthiazole is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical candidates, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., analogs of GW501516) and protease inhibitors.

The molecule features a thiazole core substituted with a phenyl group at C4 and a methyl group at C5. The functional handle of interest is the chloromethyl group at C2 . This position is chemically distinct; the C2-methylene carbon is flanked by both the ring nitrogen and sulfur atoms. The electron-withdrawing nature of the thiazole ring renders this position highly electrophilic, making it an excellent substrate for

Key Applications:

-

Medicinal Chemistry: Introduction of the thiazole lipophilic tail to improve metabolic stability.

-

Fragment-Based Drug Design: Coupling with polar "warheads" (carboxylic acids, amines) to modulate solubility.

Mechanistic Insight: The "Hetero-Benzylic" Effect

To optimize yield, one must understand the electronic environment. The chloromethyl group at the C2 position behaves similarly to a benzylic halide but with enhanced reactivity due to the heteroatoms.

-

Electronic Activation: The imine-like nitrogen (C=N) in the thiazole ring exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the exocyclic methylene group.

-

Transition State Stabilization: During nucleophilic attack, the transition state is stabilized by the adjacent

-system of the thiazole ring. -

Leaving Group: Chloride is a moderate leaving group. For sluggish nucleophiles, in situ conversion to iodide (Finkelstein conditions) is recommended to accelerate the rate.

Mechanism Visualization

Caption: Concerted

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines.

Reagents:

-

Substrate: 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (Hunig’s Base, 2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst (Optional): NaI (0.1 equiv)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration relative to thiazole).

-

Base Addition: Add

(2.0 equiv). If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv. -

Substrate Addition: Add 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv) dropwise.

-

Expert Tip: If the reaction is exothermic, cool to 0°C during addition, then warm to Room Temperature (RT).

-

-

Reaction: Stir at RT for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting chloride usually appears at

; product will be more polar.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of aryl ethers (e.g., PPAR agonists).

Reagents:

-

Substrate: 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv)

-

Nucleophile: Phenol derivative (1.1 equiv)

-

Base:

(1.5 equiv) or -

Solvent: DMF or Acetone

-

Temperature: 60°C – 80°C

Procedure:

-

Deprotonation: Dissolve the phenol (1.1 equiv) in DMF. Add the base (

) and stir at RT for 30 mins to generate the phenoxide anion.-

Why Cesium? The larger cation radius of

disrupts ion pairing, making the phenoxide "naked" and more nucleophilic.

-

-

Coupling: Add the thiazole chloride (1.0 equiv).

-

Heating: Heat the mixture to 60°C for 3–6 hours.

-

Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

-

Isolation: Filter the solid or extract with EtOAc. Recrystallization from Ethanol/Water is often sufficient for purification.

Data Summary & Troubleshooting

| Variable | Condition | Observation/Result |

| Solvent | DMF | Fastest rates; difficult to remove (requires aqueous wash). |

| Acetone | Good for Finkelstein conditions (NaI soluble); easy workup. | |

| DCM | Slower rates; good for highly reactive amines only. | |

| Base | Standard. Insoluble in organic solvents (heterogeneous). | |

| DIPEA | Soluble organic base. Good for homogenous kinetics. | |

| NaH | Strong base. Use only for weak nucleophiles (alcohols). | |

| Catalyst | KI / NaI | Accelerates reaction by converting -Cl to -I in situ. |

Experimental Workflow Diagram

Caption: Standard operational workflow for nucleophilic substitution of chloromethyl thiazoles.

Safety & Handling (Critical)

Hazard Classification:

-

Skin Corrosion/Irritation (Category 1B): The chloromethyl moiety is a potent alkylating agent. It acts as a lachrymator and vesicant (blister agent).

-

Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[2][3]

Precautions:

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: In case of skin contact, wash immediately with 5% sodium bicarbonate solution followed by soap and water. Do not use ethanol (increases skin absorption).

-

Waste: Segregate as Halogenated Organic Waste.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Reaction of 4-(Iodomethyl)-2-phenylthiazole with Amine Nucleophiles. Retrieved from

- Xu, Y., et al. (2006). Design and Synthesis of PPAR Agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for thiazole synthesis in drug discovery).

-

TCI Chemicals. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole. Retrieved from

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for general reactivity of halomethyl heterocycles).

-

PubChem. (n.d.). Compound Summary: Chloromethyl thiazole derivatives. National Library of Medicine. Retrieved from

Sources

Application Note: High-Yield Synthesis of Thiazole-Peptidomimetic Antivirals

Executive Summary

This application note details the strategic use of 2-Chloromethyl-5-methyl-4-phenylthiazole (CMP-Thiazole) as a privileged building block in the synthesis of antiviral candidates. Thiazole moieties are critical pharmacophores in FDA-approved protease inhibitors (e.g., Ritonavir, Cobicistat) and experimental HCV NS5B polymerase inhibitors.[1]

This guide provides a validated protocol for the

Chemical Profile & Handling

Molecule: 2-(Chloromethyl)-5-methyl-4-phenylthiazole Role: Electrophilic Alkylating Agent Key Reactivity: The C2-chloromethyl group is highly susceptible to nucleophilic attack by amines, thiols, and carbamates.

| Property | Specification |

| CAS No. | 92306-31-5 (Analogous Ref) |

| Molecular Weight | 223.72 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Store at -20°C under Argon |

| Hazards | Vesicant/Lachrymator. Potent alkylating agent. Handle only in a fume hood. |

Strategic Application: The "Thiazole Pharmacophore"

In medicinal chemistry, the thiazole ring serves as a bioisostere for pyridine or imidazole but with distinct lipophilicity.[1] CMP-Thiazole is specifically used to synthesize Peptidomimetics .

Mechanism of Action in Synthesis

The synthesis relies on a nucleophilic substitution (

Target Viral Classes:

-

HIV-1 Protease Inhibitors: Analogs of Ritonavir where the thiazole modulates metabolic stability (CYP450 inhibition).

-

HCV NS5B Polymerase Inhibitors: Thiazole-sulfonamide conjugates.[2]

-

SARS-CoV-2 Mpro Inhibitors: Non-covalent inhibitors engaging the substrate-binding cleft.

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic, placing CMP-Thiazole as the key "Warhead" installer.

Figure 1: Retrosynthetic disconnection showing the convergence of the CMP-Thiazole building block with the viral inhibitor core.

Validated Protocol: N-Alkylation of Urea Scaffolds

This protocol mimics the installation of the thiazole side chain in Ritonavir-like drugs. It is optimized to prevent bis-alkylation and elimination side reactions.

Reagents & Equipment[1][3][4][5]

-

Substrate: N-methyl urea derivative (Core Scaffold)

-

Reagent: CMP-Thiazole (1.1 equivalents)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF[1]

-

Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Methodology

-

Activation (Deprotonation):

-

Charge a flame-dried reaction flask with the Urea Scaffold (1.0 eq) and anhydrous DMF under Nitrogen atmosphere.

-

Cool to 0°C (ice bath).

-

Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes to ensure complete deprotonation of the urea nitrogen.

-

-

Coupling (The Alkylation):

-

Dissolve CMP-Thiazole (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the CMP-Thiazole solution dropwise to the reaction mixture at 0°C.

-

Critical Step: Add NaI (0.1 eq) if the reaction is sluggish.[1]

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

-

-

Monitoring (QC Check):

-

TLC: Mobile phase 50% EtOAc/Hexane. Look for the disappearance of the polar Urea spot and appearance of the less polar product (

). -

LC-MS: Monitor for mass shift:

.[1]

-

-

Workup & Purification:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the NaH-mediated coupling of CMP-Thiazole.

Optimization Data: Base & Solvent Effects

The choice of base significantly impacts the yield and purity. Stronger bases (NaH) are preferred for weak nucleophiles (ureas/amides), while weaker bases (

| Entry | Nucleophile Type | Base | Solvent | Temp | Yield (%) | Notes |

| 1 | Secondary Amine | Acetone | Reflux | 88% | Standard protocol, very clean. | |

| 2 | Urea / Carbamate | NaH | DMF | 0°C | 92% | Recommended for Antivirals. |

| 3 | Urea / Carbamate | MeCN | 60°C | 65% | Incomplete conversion; requires heat.[1] | |

| 4 | Thiol (Sulfonamide precursor) | DCM | 0°C | 95% | Rapid reaction; watch for disulfide byproducts.[1] |

Troubleshooting & Expert Tips

-

Issue: Low Yield due to Hydrolysis.

-

Cause: CMP-Thiazole hydrolyzes to the alcohol (hydroxymethyl) in the presence of trace water.

-

Solution: Ensure DMF is anhydrous (<50 ppm water).[1] Store the chloride in a desiccator.

-

-

Issue: Sluggish Reaction.

-

Cause: The chloride is a moderate leaving group.

-

Solution: Add 10 mol% Sodium Iodide (NaI) . This generates the in-situ iodomethyl-thiazole, which is ~100x more reactive (Finkelstein reaction).

-

-

Safety Note:

-

Quench NaH reactions carefully. The unreacted hydride can ignite if water is added too quickly. Use a dropwise addition of saturated

or wet THF.

-

References

-

Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry.

-

Singh, I. P., et al. (2020).[5][6] "Thiazole Compounds as Antiviral Agents: An Update." Medicinal Chemistry.

-

BenchChem Protocols. (2025). "Reaction of 4-(iodomethyl)-2-phenylthiazole with Amine Nucleophiles." BenchChem Application Notes.

-

Chimenti, F., et al. (2011). "Synthesis and molecular modelling of novel thiazolyl-thiadiazolyl-2-oxo-azetidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors." European Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Alkylation Utilizing 2-Chloromethyl-5-methyl-4-phenylthiazole

Introduction: The Strategic Importance of the Phenylthiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.[3][4] Specifically, substituted 4-phenylthiazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5][6][7]

2-Chloromethyl-5-methyl-4-phenylthiazole is a highly versatile synthetic intermediate. The chloromethyl group at the 2-position serves as a potent electrophilic handle, enabling the strategic introduction of the entire thiazole moiety onto various nucleophilic substrates. This process, known as alkylation, is a fundamental carbon-heteroatom and carbon-carbon bond-forming reaction. The reactivity of the C-Cl bond allows for mild and efficient modification of amines, thiols, and active methylene compounds, providing a direct route to novel, complex molecules with significant therapeutic potential.

This document provides detailed protocols for N-, S-, and C-alkylation reactions using 2-Chloromethyl-5-methyl-4-phenylthiazole, explaining the rationale behind procedural steps to empower researchers in their synthetic endeavors.

General Experimental Workflow

A systematic approach is crucial for successful alkylation. The following workflow outlines the key phases of the process, from initial setup to final product characterization.

Caption: General experimental workflow for alkylation reactions.

N-Alkylation: Synthesis of Thiazolylmethyl Amines

The alkylation of primary and secondary amines is a cornerstone of pharmaceutical synthesis, allowing for the modulation of a molecule's basicity, lipophilicity, and receptor-binding capabilities. The 2-aminothiazole scaffold, in particular, is a privileged structure in drug discovery.[8][9] Using 2-Chloromethyl-5-methyl-4-phenylthiazole to alkylate various amine nucleophiles provides direct access to a diverse library of compounds.

Mechanistic Rationale

This reaction proceeds via a classical SN2 mechanism. Anhydrous conditions and a suitable base are critical. The base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) deprotonates the amine nucleophile, increasing its nucleophilicity. The enhanced nucleophile then attacks the electrophilic methylene carbon of the thiazole, displacing the chloride leaving group. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cationic counter-ion of the base without interfering with the nucleophile.

Detailed Protocol: N-Alkylation of Aniline

-

Reagent Preparation : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.), and 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Initiation : Stir the suspension at room temperature for 10 minutes. Add a solution of 2-Chloromethyl-5-methyl-4-phenylthiazole (1.1 mmol, 1.1 equiv.) in 5 mL of anhydrous DMF dropwise over 5 minutes.

-

Execution & Monitoring : Heat the reaction mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-8 hours).

-

Work-up : Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate of the crude product should form.

-

Isolation : Collect the solid by vacuum filtration, washing thoroughly with water (3 x 20 mL) to remove DMF and inorganic salts. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification : Dry the collected solid or combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization : Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: N-Alkylation Examples

| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 60 | 6 | 85 |

| 2 | Piperidine | K₂CO₃ | ACN | 50 | 4 | 92 |

| 3 | 2-Aminopyridine | Cs₂CO₃ | DMF | 70 | 8 | 78 |

| 4 | Indazole | NaH | THF | 50 | 12 | 75 (N1/N2 mix)[10] |

S-Alkylation: Synthesis of Thiazolylmethyl Thioethers

S-Alkylation is a highly efficient method for forming carbon-sulfur bonds. Thioethers derived from thiazoles are prevalent in compounds with antimicrobial and other biological activities. The high nucleophilicity of the thiolate anion makes this transformation rapid and high-yielding, often proceeding under milder conditions than N-alkylation.

Mechanistic Rationale

Similar to N-alkylation, this is an SN2 reaction. A base is used to deprotonate the thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻). This anion readily attacks the chloromethyl group. Phase-transfer catalysis can be particularly effective for S-alkylation, facilitating the transfer of the thiolate from an aqueous or solid phase to the organic phase where the alkylating agent resides.[11]

Detailed Protocol: S-Alkylation of Thiophenol

-

Reagent Preparation : In a 50 mL round-bottom flask, dissolve thiophenol (1.0 mmol, 1.0 equiv.) and sodium hydroxide (NaOH, 1.1 mmol, 1.1 equiv.) in 15 mL of ethanol.

-

Reaction Initiation : Stir the solution at room temperature for 15 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Execution & Monitoring : Add a solution of 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 mmol, 1.0 equiv.) in 5 mL of ethanol. Stir the mixture at room temperature. The reaction is often rapid; monitor by TLC every 30 minutes. Reaction is typically complete within 1-3 hours.

-

Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Isolation : Add 30 mL of water to the residue and extract with dichloromethane (DCM) (3 x 25 mL).

-

Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Data Summary: S-Alkylation Examples

| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | NaOH | EtOH | RT | 2 | 95 |

| 2 | 2-Mercaptobenzothiazole | K₂CO₃ | ACN | 50 | 3 | 91[12] |

| 3 | Cysteine ethyl ester | Et₃N | DCM | RT | 4 | 88 |

| 4 | 1-Dodecanethiol | NaOH | EtOH | RT | 2.5 | 93 |

C-Alkylation: Synthesis via Active Methylene Compounds

C-C bond formation is paramount in organic synthesis for building molecular complexity. The alkylation of active methylene compounds (e.g., malonic esters, β-ketoesters) with 2-Chloromethyl-5-methyl-4-phenylthiazole provides access to derivatives with a two-carbon extension from the thiazole ring, which can be further elaborated.[13]

Mechanistic Rationale

This reaction requires the generation of a carbanion (enolate) nucleophile from an active methylene compound.[14] The acidity of the α-protons is enhanced by two flanking electron-withdrawing groups (e.g., esters, ketones). A base stronger than that used for N- or S-alkylation, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is typically required to quantitatively generate the enolate. The resulting carbanion then attacks the electrophilic chloromethyl group in an SN2 fashion. Microwave-assisted synthesis can significantly accelerate this reaction, often under solvent-free conditions.[15]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bipublication.com [bipublication.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]